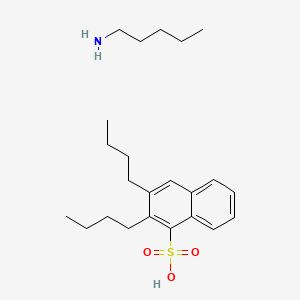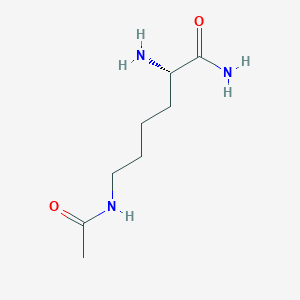
Digalogenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digalogenin is a naturally occurring steroidal sapogenin with the molecular formula C27H44O4 and a molecular weight of 432.65 g/mol . It is an aglycone derived from the hydrolysis of saponins, specifically from the plant genus Digitalis . This compound is known for its potential therapeutic applications, particularly in the field of cardiology.
准备方法
Synthetic Routes and Reaction Conditions
Digalogenin can be synthesized through partial synthesis from digitogenin . The synthetic route involves the hydrolysis of saponin mixtures to isolate this compound. The reaction conditions typically include the use of acidic or enzymatic hydrolysis to break down the saponin glycosides into their respective aglycones.
Industrial Production Methods
Industrial production of this compound involves the extraction of saponins from plant sources, followed by hydrolysis to obtain the aglycone. The process includes:
Extraction: Saponins are extracted from plant materials using solvents such as methanol or ethanol.
Hydrolysis: The extracted saponins are subjected to acidic or enzymatic hydrolysis to yield this compound.
Purification: The resulting this compound is purified using chromatographic techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Digalogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophilically substituted derivatives.
科学研究应用
Digalogenin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Investigated for its potential cardiotonic properties, similar to other compounds derived from Digitalis.
Industry: Utilized in the production of steroidal drugs and as a biochemical reagent in research laboratories.
作用机制
The mechanism of action of digalogenin involves its interaction with molecular targets such as the Na+/K±ATPase enzyme. By inhibiting this enzyme, this compound can increase intracellular calcium levels, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiac glycosides, making this compound a potential candidate for the treatment of heart conditions.
相似化合物的比较
Similar Compounds
Digitoxigenin: Another steroidal sapogenin with similar cardiotonic properties.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and atrial fibrillation.
Uniqueness
Digalogenin is unique due to its specific molecular structure and its potential therapeutic applications. Unlike digitoxigenin and digoxin, this compound is less commonly used in clinical settings but holds promise for future research and development in cardiology.
属性
CAS 编号 |
6877-35-6 |
|---|---|
分子式 |
C27H44O4 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-12-27(30-14-15)16(2)21-24(31-27)23(29)22-19-6-5-17-13-18(28)8-10-25(17,3)20(19)9-11-26(21,22)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26-,27-/m1/s1 |
InChI 键 |
DTLPXUYYRJZGLM-VCUHZSQTSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)O)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



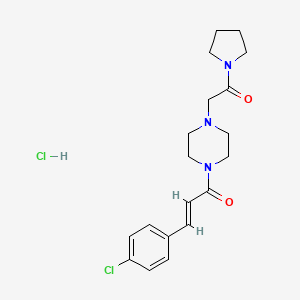
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
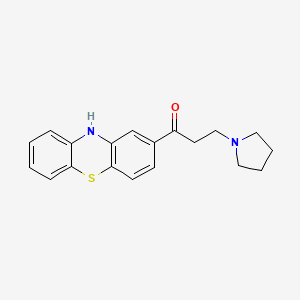
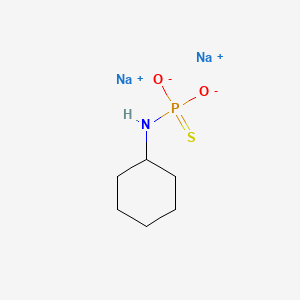
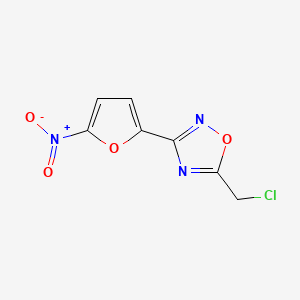


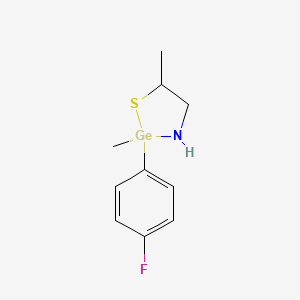
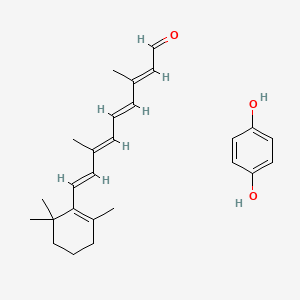
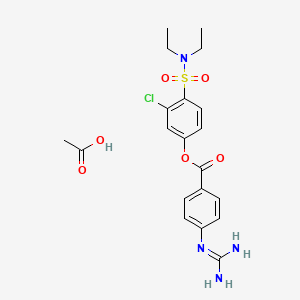
![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
